molecular formula C12H11BrN2O3S B11680222 (5E)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

(5E)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11680222
M. Wt: 343.20 g/mol
InChI Key: ISLNTQBSCUBNCH-XBXARRHUSA-N
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Description

(5E)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a bromine atom, an ethoxy group, and a hydroxyphenyl group, making it an interesting subject for chemical research and development.

Preparation Methods

The synthesis of (5E)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can be achieved through several synthetic routes. Common methods include:

    Condensation Reactions: This involves the condensation of 5-bromo-3-ethoxy-2-hydroxybenzaldehyde with 2-sulfanylideneimidazolidin-4-one under controlled conditions.

    Catalytic Methods: Utilizing catalysts such as palladium or copper to facilitate the reaction and improve yield.

    Industrial Production: Large-scale production may involve continuous flow reactors to maintain consistent reaction conditions and optimize output.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions, often employing reagents like sodium iodide or potassium fluoride.

Scientific Research Applications

(5E)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Properties

Molecular Formula

C12H11BrN2O3S

Molecular Weight

343.20 g/mol

IUPAC Name

(5E)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C12H11BrN2O3S/c1-2-18-9-5-7(13)3-6(10(9)16)4-8-11(17)15-12(19)14-8/h3-5,16H,2H2,1H3,(H2,14,15,17,19)/b8-4+

InChI Key

ISLNTQBSCUBNCH-XBXARRHUSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1O)/C=C/2\C(=O)NC(=S)N2)Br

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=C2C(=O)NC(=S)N2)Br

Origin of Product

United States

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